1-[2-(Benzyloxy)-4-methoxyphenyl]ethan-1-one
Overview
Description
1-[2-(Benzyloxy)-4-methoxyphenyl]ethan-1-one is an organic compound with the molecular formula C16H16O3 and a molecular weight of 256.3 g/mol . This compound is characterized by a benzyloxy group and a methoxy group attached to a phenyl ring, which is further connected to an ethanone moiety. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
The synthesis of 1-[2-(Benzyloxy)-4-methoxyphenyl]ethan-1-one typically involves the following steps :
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-hydroxy-4-methoxyacetophenone and benzyl bromide.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base like potassium carbonate in a suitable solvent such as acetone.
Reaction Mechanism: The benzylation of 2-hydroxy-4-methoxyacetophenone occurs through a nucleophilic substitution reaction, where the hydroxyl group is replaced by a benzyloxy group.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and high yield.
Chemical Reactions Analysis
1-[2-(Benzyloxy)-4-methoxyphenyl]ethan-1-one undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.
Substitution: The benzyloxy and methoxy groups can participate in substitution reactions, where they are replaced by other functional groups under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
1-[2-(Benzyloxy)-4-methoxyphenyl]ethan-1-one has several scientific research applications, including :
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.
Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 1-[2-(Benzyloxy)-4-methoxyphenyl]ethan-1-one involves its interaction with specific molecular targets and pathways . The benzyloxy and methoxy groups play a crucial role in its biological activity, influencing its binding affinity and specificity towards target proteins. The compound may exert its effects through various pathways, including enzyme inhibition, receptor modulation, and signal transduction.
Comparison with Similar Compounds
1-[2-(Benzyloxy)-4-methoxyphenyl]ethan-1-one can be compared with similar compounds such as 1-[2-(benzyloxy)-4-methylphenyl]ethan-1-one . While both compounds share a benzyloxy group, the presence of different substituents (methoxy vs. methyl) imparts distinct chemical and biological properties. The methoxy group in this compound enhances its solubility and reactivity compared to its methyl-substituted counterpart.
Properties
IUPAC Name |
1-(4-methoxy-2-phenylmethoxyphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-12(17)15-9-8-14(18-2)10-16(15)19-11-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGYPDEBVTGVYAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)OC)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40384270 | |
Record name | 1-[2-(benzyloxy)-4-methoxyphenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40384270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52249-86-2 | |
Record name | 1-[2-(benzyloxy)-4-methoxyphenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40384270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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